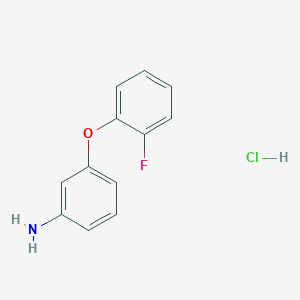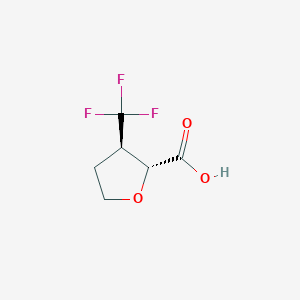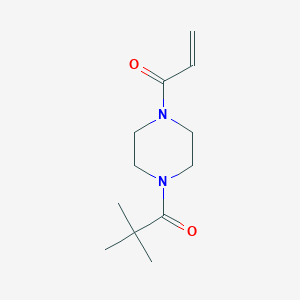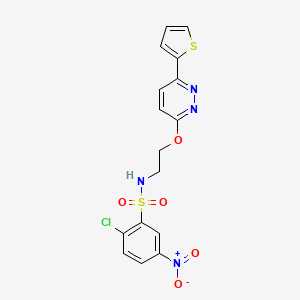
3-(2-Fluorophenoxy)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenoxy)aniline hydrochloride is a chemical compound with the CAS Number: 2126162-08-9 . It has a molecular weight of 239.68 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring (aniline) attached to a fluorophenoxy group . The exact spatial configuration would need to be determined through techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources I have access to. It is known that the compound has a molecular weight of 239.68 .Aplicaciones Científicas De Investigación
Synthetic Applications in Industrial Production : Zhang Qingwen (2011) developed a practical process for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline, which is structurally related to 3-(2-Fluorophenoxy)aniline hydrochloride. This process highlights robustness, less waste burden, and is amenable to industrial production, suggesting its potential in large-scale chemical synthesis (Zhang Qingwen, 2011).
Catalytic Applications in Removing Pollutants : Shengxiao Zhang et al. (2009) demonstrated that Fe(3)O(4) magnetic nanoparticles could effectively remove phenol and aniline compounds from aqueous solutions, indicating that this compound could potentially be used in environmental cleanup applications (Shengxiao Zhang et al., 2009).
Docking and QSAR Studies in Drug Design : Julio Caballero et al. (2011) conducted docking and quantitative structure–activity relationship (QSAR) studies on derivatives of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, a compound related to this compound. These studies are crucial in drug design, indicating potential applications in pharmacology (Julio Caballero et al., 2011).
Catalytic Applications in Organic Synthesis : Patrick S. Hanley et al. (2016) explored the use of aryl fluorosulfonates in catalytic amination, suggesting that this compound could be used as a reagent or catalyst in organic synthesis (Patrick S. Hanley et al., 2016).
Use in Fluorescent Detection : Haiming Guo et al. (2008) developed fluorogenic imines for fluorescent visualization of Mannich-type reactions, where the precursor amines are aniline derivatives, hinting at the potential use of this compound in fluorescent detection technologies (Haiming Guo et al., 2008).
Safety and Hazards
The safety information available indicates that 3-(2-Fluorophenoxy)aniline hydrochloride may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Propiedades
IUPAC Name |
3-(2-fluorophenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO.ClH/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10;/h1-8H,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFZEFWWCGXSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC(=C2)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2977144.png)








![methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2977158.png)


![4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid](/img/structure/B2977164.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2977166.png)